GSTO1-1 Inhibitory Potency: Acrylamide Derivatives Show Sub-Nanomolar Activity from the 5-Phenylthiazole Core
Structure-based optimization of N-(5-phenylthiazol-2-yl)acrylamides, derived from the 5-phenylthiazol-2-ylamine scaffold, yielded compound 49 with an IC₅₀ of 0.22 nM against GSTO1-1, representing the most potent inhibitor of this enzyme reported to date [1]. This compound emerged from systematic optimization beginning with hit compound 10 (GSTO1-1 IC₅₀ = 0.6 μM) and proceeded through intermediate analogues 37 and 44 guided by cocrystal structures that revealed a unique reorientation of the 5-phenylthiazole core within the binding site [1].
| Evidence Dimension | GSTO1-1 enzymatic inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.22 ± 0.02 nM (for acrylamide derivative 49 bearing 5-phenylthiazol-2-ylamine core) |
| Comparator Or Baseline | IC₅₀ = 0.6 μM (initial hit compound 10; same core scaffold, different side chain) |
| Quantified Difference | ~2,727-fold improvement in potency |
| Conditions | Biochemical GSTO1-1 enzyme inhibition assay using purified recombinant protein |
Why This Matters
The 5-phenylthiazole scaffold enables covalent targeting of Cys32 in GSTO1-1 with unprecedented potency, making derivatives of this specific regioisomer essential for developing GSTO1-1-targeted cancer therapeutics.
- [1] Dai W, Samanta S, Xue D, Petrunak EM, Stuckey JA, Han Y, Sun D, Wu Y, Neamati N. Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. J Med Chem. 2019;62(6):3068-3087. View Source
